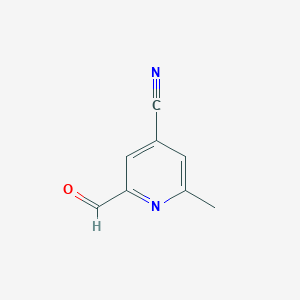

![molecular formula C16H14ClF6N B1356801 2-[3,5-双(三氟甲基)苯基]-2-苯乙胺盐酸盐 CAS No. 1189486-71-2](/img/structure/B1356801.png)

2-[3,5-双(三氟甲基)苯基]-2-苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

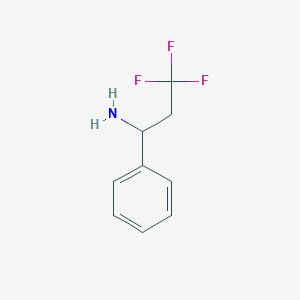

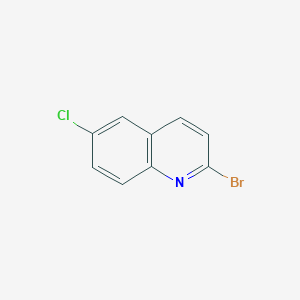

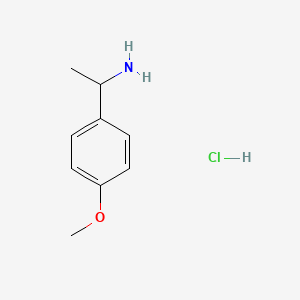

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine HCl is a compound that likely contains a phenylethylamine backbone with a 3,5-bis(trifluoromethyl)phenyl group attached. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the trifluoromethyl groups.

Synthesis Analysis

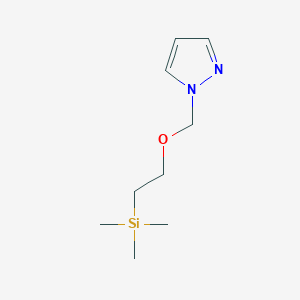

The synthesis of related compounds often involves the use of boronic acids or isothiocyanates as key intermediates. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could be a relevant method for synthesizing amide derivatives of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine . Additionally, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been applied for the derivatization of amines, which could be a potential step in the synthesis or analysis of the compound .

Molecular Structure Analysis

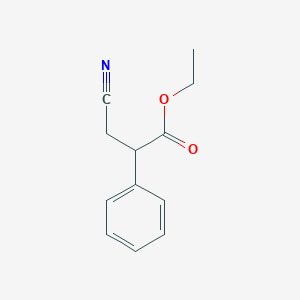

The molecular structure of compounds with bis(trifluoromethyl)phenyl groups can be quite complex. For example, the crystal structures of bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives have been determined, revealing how trifluoromethyl substituents affect the overall molecular geometry . This information could be extrapolated to understand the molecular structure of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine HCl.

Chemical Reactions Analysis

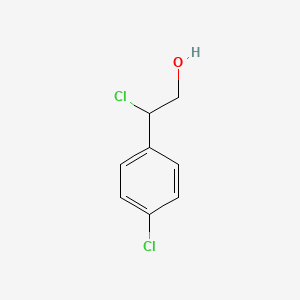

Compounds containing the bis(trifluoromethyl)phenyl moiety can participate in various chemical reactions. For instance, the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds leads to the formation of 2,2-bis(trifluoromethyl)-1,3-heterocycles . This suggests that 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine HCl could also undergo reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis

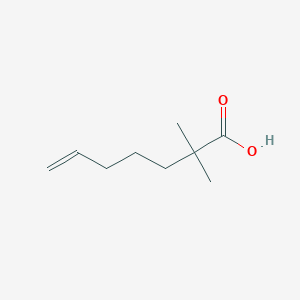

The physical and chemical properties of compounds with trifluoromethyl groups are often characterized by high stability and reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group. For example, the use of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a synthetic equivalent for trifluoroacetaldehyde indicates that trifluoromethyl-containing compounds can be versatile in synthesis, potentially leading to various derivatives with different physical and chemical properties . The presence of the trifluoromethyl group can also influence the solubility and thermal stability of polymers, as seen in polyimides derived from a diamine containing a bis(trifluoromethyl)phenyl group .

科学研究应用

安全和危害

The compound is considered hazardous. It has been associated with hazard statement H413 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Compounds with similar structures have been reported to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Based on its structure, it might influence pathways related to the function of its potential targets .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the compound reaches its site of action .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl . These factors could include temperature, pH, and the presence of other molecules in the environment .

属性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N.ClH/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(9-23)10-4-2-1-3-5-10;/h1-8,14H,9,23H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNZPKWKLSBRHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。